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Compound of Interest

Compound Name: F 1394

Cat. No.: B1207544

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties,
and biological activity of F-1394, a potent and selective Acyl-CoA:cholesterol acyltransferase
(ACAT) inhibitor. The information is compiled from various scientific sources to support
research and development efforts in cardiovascular disease and related fields.

Chemical Structure and Properties

F-1394, with the IUPAC name (1S,2S)-2-[3-(2,2-dimethylpropyl)-3-nonylureido]cyclohexane-1-
yl 3-[(4R)-N-(2,2,5,5-tetramethyl-1,3-dioxane-4-carbonyl)amino]propionate, is a complex small
molecule with significant potential in modulating cholesterol metabolism.[1][2] Its chemical
identity and key properties are summarized below.

Chemical Identifiers
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Identifier Value

(1S,2S)-2-[3-(2,2-dimethylpropyl)-3-
nonylureido]cyclohexane-1-yl 3-[(4R)-N-(2,2,5,5-

IUPAC Name )
tetramethyl-1,3-dioxane-4-
carbonyl)amino]propionate[1][2]

CAS Number 162490-89-3

Empirical Formula C33H61N306

CCCCCCCCCN(C(N[C@H]1CCCC[C@@H]10
SMILES String C(CCNC([C@H]2C(C)(COC(C)
(02)C)C)=0)=0)=0)CC(C)(C)C

InChl Key NWLFOBZKYXKBOF-NSVAZKTRSA-N

Physicochemical Properties

Property Value Source
Molecular Weight 595.85 g/mol

Appearance White to beige powder or solid

Solubility 2 mg/mL in DMSO

Storage Temperature -10 to -25°C

Note: Detailed experimental data for properties such as melting point, boiling point, and pKa
are not readily available in the public domain. Spectroscopic data (NMR, IR, Mass
Spectrometry) for F-1394 have not been publicly disclosed.

Biological Activity and Mechanism of Action

F-1394 is a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an
intracellular enzyme crucial for the esterification of cholesterol.[2][3] ACAT converts free
cholesterol into cholesteryl esters, which are then stored in lipid droplets. By inhibiting ACAT, F-
1394 prevents the accumulation of cholesteryl esters within cells, particularly in macrophages,
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which is a key event in the formation of foam cells and the development of atherosclerotic
plaques.[1]

There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is
primarily found in the intestines and liver. F-1394 has been shown to inhibit ACAT activity in
various cell types and animal models, leading to a reduction in cholesterol absorption and a
decrease in the progression of atherosclerosis.[3][4]

Signaling Pathway of ACAT Inhibition

The inhibition of ACAT by F-1394 directly impacts the cholesterol esterification pathway, leading
to a reduction in the formation of foam cells, which are a hallmark of atherosclerosis. The
following diagram illustrates the central role of ACAT in this process and the point of
intervention for F-1394.
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Caption: ACAT's role in foam cell formation and F-1394's inhibitory action.

Experimental Protocols and Methodologies

Several key studies have demonstrated the efficacy of F-1394 in both in vitro and in vivo
models. While detailed, step-by-step protocols are proprietary to the conducting research
institutions, this section summarizes the methodologies employed in these pivotal experiments.

In Vitro ACAT Inhibition Assay (Caco-2 Cells)
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This protocol assesses the direct inhibitory effect of F-1394 on ACAT activity in a human
intestinal cell line.

Methodology Summary:
e Cell Line: Differentiated Caco-2 cells.

o Assay Principle: Measurement of the incorporation of radiolabeled oleic acid into cholesteryl
esters.

e Procedure:

[¢]

Caco-2 cells are cultured to differentiation on a membrane filter.

[e]

Cells are incubated with varying concentrations of F-1394.

14C-oleic acid is added to the culture medium.

o

[¢]

After an incubation period, cells are lysed, and lipids are extracted.

[e]

Cholesteryl esters are separated by thin-layer chromatography (TLC).

[e]

The amount of radiolabeled cholesteryl ester is quantified to determine ACAT activity.

o Key Finding: F-1394 strongly inhibits cholesterol esterification in Caco-2 cells with an
estimated ICso value of 71 nM and inhibits the basolateral secretion of cholesteryl ester by
90% at a concentration of 100 nM.[5]

In Vivo Atherosclerosis Study (Cholesterol-Fed Rabbits)

This animal model is used to evaluate the effect of F-1394 on the development and regression
of atherosclerosis.

Methodology Summary:
e Animal Model: Male New Zealand White rabbits.

 Induction of Atherosclerosis: High-cholesterol diet (HCD).
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e Treatment: Oral administration of F-1394.
o Experimental Design (Prevention Study):
o Rabbits are fed an HCD for 6 weeks.

o Following the HCD period, rabbits are switched to a regular chow diet and treated with F-
1394 (100 mg/kg/day) or vehicle for 12 weeks.

o Experimental Design (Regression Study):

o Rabbits are fed an HCD for 6 weeks, followed by 6 weeks of a regular chow diet to
establish atherosclerotic lesions.

o Rabbits are then treated with F-1394 (100 mg/kg/day) or vehicle for 12 weeks while on a
regular chow diet.

e Endpoints:
o Serum total cholesterol levels.
o Quantification of atherosclerotic lesion area in the aorta.
o Measurement of total and esterified cholesterol content in the aorta.

» Key Findings: F-1394 significantly reduced the extent of atherosclerotic lesions and the
cholesterol content of the aorta in both prevention and regression models, without affecting
serum total cholesterol levels, suggesting a direct effect on the arterial wall.[6]

In Vivo Hypolipidemic Study (High-Fat Diet Fed Beagle
Dogs)

This study investigates the effect of F-1394 on serum lipid levels in a non-rodent model.
Methodology Summary:

e Animal Model: Beagle dogs.
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« Induction of Hyperlipidemia: High-fat diet (5% cholesterol, 16% fat).
e Treatment: Oral administration of F-1394 at doses of 1, 3, or 10 mg/kg/day for 21 days.
e Endpoints:

o Serum cholesterol and triglyceride levels.

o Body weight and observation for adverse effects.

o Key Findings: F-1394 dose-dependently reduced serum cholesterol levels and inhibited the
postprandial increase in serum triglycerides, suggesting that it inhibits the intestinal
absorption of dietary lipids.[7]

General Experimental Workflow for ACAT Inhibitor
Screening

The following diagram outlines a typical workflow for the screening and evaluation of potential
ACAT inhibitors like F-1394.
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Caption: A generalized workflow for the development of ACAT inhibitors.

Summary and Future Directions
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F-1394 is a well-characterized, potent, and selective ACAT inhibitor with demonstrated efficacy
in reducing atherosclerosis in animal models. Its mechanism of action, centered on the
inhibition of cholesterol esterification and foam cell formation, makes it a valuable tool for
cardiovascular research. The experimental data suggest that F-1394 acts directly on the
arterial wall, offering a potential therapeutic strategy independent of systemic cholesterol-
lowering effects.

Further research is warranted to fully elucidate the detailed molecular interactions of F-1394
with ACAT and to explore its therapeutic potential in clinical settings. The development of
detailed synthetic pathways and the acquisition of comprehensive physicochemical and
spectroscopic data would further support its advancement as a research compound and
potential therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [F-1394: An In-depth Technical Guide for Researchers].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1207544#f-1394-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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